molecular formula C17H15N3OS B4997655 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate

2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate

Cat. No. B4997655
M. Wt: 309.4 g/mol
InChI Key: IBVLYTSLYUZJDX-UHFFFAOYSA-N
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Description

2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied extensively. It has been shown to inhibit various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, it inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. Additionally, it has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple enzymes and signaling pathways, and its minimal toxicity in normal cells and tissues. However, its limitations include the need for further research to determine its optimal dosage and administration, as well as its potential side effects in humans.

Future Directions

There are several future directions for the research of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to conduct more studies to determine its optimal dosage and administration in humans. Additionally, further research is needed to determine its potential side effects and toxicity in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been reported in the literature using various methods. One of the methods involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base to form 2-benzylthiazole. The 2-benzylthiazole is then reacted with 6-methyl-3-pyridinecarboxaldehyde in the presence of a catalyst to form 2-benzyl-N-(6-methyl-3-pyridinyl)thiazole-4-carboxamide. Finally, trifluoroacetic acid is used to convert the compound into its trifluoroacetate salt form.

Scientific Research Applications

2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta.

properties

IUPAC Name

2-benzyl-N-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-7-8-14(10-18-12)19-17(21)15-11-22-16(20-15)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVLYTSLYUZJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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